Fedratinib Hydrochloride

Catalog No.
S527834
CAS No.
1374744-69-0
M.F
C27H40Cl2N6O4S
M. Wt
615.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib Hydrochloride

CAS Number

1374744-69-0

Product Name

Fedratinib Hydrochloride

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride

Molecular Formula

C27H40Cl2N6O4S

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Fedratinib dihydrochloride hydrate; SAR302503; SAR-302503; SAR 302503; TG101348; TG-101348; TG 101348;

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl

The exact mass of the compound Fedratinib dihydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fedratinib Hydrochloride is the dihydrochloride monohydrate salt of Fedratinib, a potent, orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It targets the ATP-binding site of wild-type and mutationally activated JAK2 (e.g., V617F), which are central to the pathophysiology of myeloproliferative neoplasms (MPNs) like myelofibrosis. The use of the hydrochloride salt form is a critical formulation choice intended to improve the physicochemical properties of the parent compound, Fedratinib, for consistent performance in research and development settings.

Substituting Fedratinib Hydrochloride with its free base (Fedratinib, CAS: 936091-26-8) or other in-class JAK inhibitors like Ruxolitinib is not advisable due to significant differences in physicochemical and pharmacological profiles. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, which is critical for achieving consistent, reproducible concentrations in vitro and ensuring reliable bioavailability in vivo. Furthermore, Fedratinib's kinase selectivity is distinct from its closest analogs; unlike the JAK1/2 inhibitor Ruxolitinib, Fedratinib is highly selective for JAK2 over JAK1 and JAK3, while also potently inhibiting FLT3. This differential activity profile means that substitution can lead to unintended off-target effects and fundamentally different biological outcomes, making the specific choice of inhibitor and its salt form a critical experimental parameter.

Superior JAK2 Selectivity Profile Compared to Other JAK Family Kinases

Fedratinib Hydrochloride demonstrates high selectivity for its primary target, JAK2, when compared to other Janus kinase family members. In enzymatic assays, the IC50 for JAK2 is 3 nM, which is 35-fold more potent than its activity against JAK1 (IC50 ~105 nM) and 334-fold more potent than against JAK3 (IC50 ~1002 nM). This selectivity profile contrasts with that of Ruxolitinib, which inhibits JAK1 and JAK2 with near-equal potency.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataJAK2: 3 nM
Comparator Or BaselineJAK1: ~105 nM; JAK3: ~1002 nM
Quantified Difference35x more selective for JAK2 vs. JAK1; 334x more selective for JAK2 vs. JAK3
ConditionsIn vitro enzymatic assays.

High selectivity for JAK2 over other JAKs is critical for minimizing off-target effects related to JAK1 or JAK3 inhibition, allowing for more precise investigation of JAK2-specific signaling pathways.

Enhanced Handling and Formulation Suitability via Hydrochloride Salt Form

The use of Fedratinib as a dihydrochloride monohydrate salt is a deliberate formulation strategy to improve its physicochemical properties over the free base. Salt formation with hydrochloric acid significantly enhances aqueous solubility, particularly in acidic conditions relevant to oral absorption and certain in vitro buffer systems. This improved solubility ensures more reliable and reproducible solution preparation for cell-based assays and animal studies, avoiding the handling issues associated with poorly soluble free bases.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in acidic aqueous conditions
Comparator Or BaselineFedratinib free base (practically insoluble in neutral conditions)
Quantified DifferenceQualitatively significant increase in solubility vs. free base
ConditionsAqueous media, particularly pH < 7

Procuring the hydrochloride salt form mitigates risks of compound precipitation and inconsistent dosing, ensuring data reproducibility and simplifying stock solution preparation for a wide range of experimental workflows.

Potent Dual Inhibition of JAK2 and FLT3 Kinases

In addition to its potent JAK2 inhibition, Fedratinib is a strong inhibitor of FMS-like tyrosine kinase 3 (FLT3), with a reported IC50 of 25 nM. This dual activity distinguishes it from more selective JAK2 inhibitors. This is particularly relevant in hematological malignancies where both JAK2 and FLT3 signaling pathways may be dysregulated. In contrast, Ruxolitinib is not known for significant FLT3 inhibition, making Fedratinib a distinct tool for studying crosstalk or co-dependencies between these two pathways.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataFLT3: 25 nM
Comparator Or BaselineRuxolitinib (lacks significant FLT3 activity)
Quantified DifferenceAdds a potent, secondary target relevant to AML and other malignancies not addressed by Ruxolitinib.
ConditionsIn vitro enzymatic assays.

For studies involving cell lines or disease models with co-activation of JAK2 and FLT3, Fedratinib provides a single-molecule tool to probe both pathways, a capability that alternatives like Ruxolitinib lack.

Investigating JAK2-Selective Inhibition in Myeloproliferative Neoplasm (MPN) Models

Due to its high selectivity for JAK2 over other JAK family members, Fedratinib Hydrochloride is the right choice for cellular and animal models where the goal is to specifically dissect the role of JAK2 signaling while minimizing confounding effects from JAK1 or JAK3 inhibition. This is crucial for validating JAK2 as a drug target in novel MPN contexts.

Preclinical Studies Requiring Consistent Oral Bioavailability and Aqueous Formulation

The hydrochloride salt form offers enhanced solubility and stability, making it highly suitable for in vivo studies requiring oral gavage or for in vitro assays demanding reliable, reproducible compound concentrations in aqueous media. This avoids the experimental variability and formulation challenges associated with the less soluble free base.

Probing Dual JAK2/FLT3 Signaling in Hematological Malignancy Models

For research into diseases like acute myeloid leukemia (AML) where both JAK2 and FLT3 pathways can be pathogenic drivers, Fedratinib Hydrochloride serves as a valuable tool. Its potent, dual inhibitory activity allows for the investigation of synergistic effects or pathway redundancy in a way that a more selective JAK2 inhibitor cannot.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

614.2208803 Da

Monoisotopic Mass

614.2208803 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UH9J2HBQWJ

Drug Indication

Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Drug Classes

Breast Feeding; Lactation; Enzyme Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors

FDA Medication Guides

INREBIC
FEDRATINIB HYDROCHLORIDE
CAPSULE;ORAL
IMPACT
05/12/2025

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
1: Blair HA. Fedratinib: First Approval. Drugs. 2019 Oct;79(15):1719-1725. doi: 10.1007/s40265-019-01205-x. Review. PubMed PMID: 31571162.
2: Singer JW, Al-Fayoumi S, Taylor J, Velichko S, O'Mahony A. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One. 2019 Sep 27;14(9):e0222944. doi: 10.1371/journal.pone.0222944. eCollection 2019. PubMed PMID: 31560729; PubMed Central PMCID: PMC6764664.
3: Fedratinib Becomes New Option in Myelofibrosis. Cancer Discov. 2019 Oct;9(10):1332. doi: 10.1158/2159-8290.CD-NB2019-102. Epub 2019 Aug 30. PubMed PMID: 31471287.
4: Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PubMed PMID: 31444617; PubMed Central PMCID: PMC6768916.
5: Chen D, Zhang F, Wang J, He H, Duan S, Zhu R, Chen C, Yin L, Chen Y. Biodegradable Nanoparticles Mediated Co-delivery of Erlotinib (ELTN) and Fedratinib (FDTN) Toward the Treatment of ELTN-Resistant Non-small Cell Lung Cancer (NSCLC) via Suppression of the JAK2/STAT3 Signaling Pathway. Front Pharmacol. 2018 Nov 13;9:1214. doi: 10.3389/fphar.2018.01214. eCollection 2018. PubMed PMID: 30483119; PubMed Central PMCID: PMC6242943.
6: Correction to "Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters". Drug Metab Dispos. 2017 Nov;45(11):1146-1147. doi: 10.1124/dmd.116.073338err. PubMed PMID: 28974558.
7: Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PubMed PMID: 28602585.
8: Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PubMed PMID: 28109775.
9: Giacomini MM, Hao J, Liang X, Chandrasekhar J, Twelves J, Whitney JA, Lepist EI, Ray AS. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metab Dispos. 2017 Jan;45(1):76-85. Epub 2016 Nov 1. Erratum in: Drug Metab Dispos. 2017 Nov;45(11):1146-1147. PubMed PMID: 27803021.
10: Zhang M, Xu C, Ma L, Shamiyeh E, Yin J, von Moltke LL, Smith WB. Effect of food on the bioavailability and tolerability of the JAK2-selective inhibitor fedratinib (SAR302503): Results from two phase I studies in healthy volunteers. Clin Pharmacol Drug Dev. 2015 Jul;4(4):315-21. doi: 10.1002/cpdd.161. Epub 2014 Oct 27. PubMed PMID: 27136912.
11: Jamieson C, Hasserjian R, Gotlib J, Cortes J, Stone R, Talpaz M, Thiele J, Rodig S, Pozdnyakova O. Effect of treatment with a JAK2-selective inhibitor, fedratinib, on bone marrow fibrosis in patients with myelofibrosis. J Transl Med. 2015 Sep 10;13:294. doi: 10.1186/s12967-015-0644-4. PubMed PMID: 26357842; PubMed Central PMCID: PMC4566296.
12: Pardanani A, Tefferi A, Jamieson C, Gabrail NY, Lebedinsky C, Gao G, Liu F, Xu C, Cao H, Talpaz M. A phase 2 randomized dose-ranging study of the JAK2-selective inhibitor fedratinib (SAR302503) in patients with myelofibrosis. Blood Cancer J. 2015 Aug 7;5:e335. doi: 10.1038/bcj.2015.63. PubMed PMID: 26252788; PubMed Central PMCID: PMC4558588.
13: Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PubMed PMID: 26181658.
14: Polverelli N, Catani L, Vianelli N, Baccarani M, Cavo M, Palandri F. Ruxolitinib- but not fedratinib-induced extreme thrombocytosis: the combination therapy with hydroxyurea and ruxolitinib is effective in reducing platelet count and splenomegaly/constitutional symptoms. Ann Hematol. 2015 Sep;94(9):1585-7. doi: 10.1007/s00277-015-2397-9. Epub 2015 May 16. PubMed PMID: 25975976.
15: Zhang Q, Zhang Y, Diamond S, Boer J, Harris JJ, Li Y, Rupar M, Behshad E, Gardiner C, Collier P, Liu P, Burn T, Wynn R, Hollis G, Yeleswaram S. The Janus kinase 2 inhibitor fedratinib inhibits thiamine uptake: a putative mechanism for the onset of Wernicke's encephalopathy. Drug Metab Dispos. 2014 Oct;42(10):1656-62. doi: 10.1124/dmd.114.058883. Epub 2014 Jul 25. PubMed PMID: 25063672.
16: Zhang M, Xu CR, Shamiyeh E, Liu F, Yin JY, von Moltke LL, Smith WB. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers. J Clin Pharmacol. 2014 Apr;54(4):415-21. doi: 10.1002/jcph.218. Epub 2013 Nov 16. PubMed PMID: 24165976.

Explore Compound Types